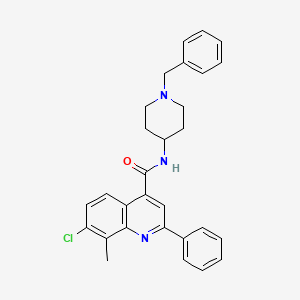
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide
説明
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases.
作用機序
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide exerts its therapeutic effects through its ability to bind to and modulate various molecular targets, including ion channels, receptors, and enzymes. Specifically, this compound has been shown to interact with the sigma-1 receptor, which is involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release. This compound's interaction with the sigma-1 receptor has been linked to its ability to induce cell cycle arrest, reduce amyloid-beta levels, and protect dopaminergic neurons.
Biochemical and Physiological Effects:
This compound's interaction with the sigma-1 receptor has been linked to various biochemical and physiological effects. For example, this compound has been shown to increase intracellular calcium levels, which is involved in various cellular processes, including cell signaling and neurotransmitter release. This compound has also been found to modulate the activity of various enzymes, including protein kinases and phosphatases, which are involved in cellular signaling pathways.
実験室実験の利点と制限
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide's potential as a therapeutic agent makes it an attractive candidate for lab experiments. However, there are also limitations to its use. For example, this compound's interaction with the sigma-1 receptor is not fully understood, and further research is needed to elucidate its mechanism of action. Additionally, this compound's potential side effects and toxicity need to be carefully evaluated before it can be used in clinical settings.
将来の方向性
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide. One area of research is to further investigate its mechanism of action and its interaction with the sigma-1 receptor. Another area of research is to explore its potential as a therapeutic agent for other diseases, including depression and anxiety disorders. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential side effects. Overall, this compound's potential as a therapeutic agent makes it an exciting area of research for the scientific community.
科学的研究の応用
N-(1-benzyl-4-piperidinyl)-7-chloro-8-methyl-2-phenyl-4-quinolinecarboxamide has been investigated for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta levels in the brain, which is a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-7-chloro-8-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O/c1-20-26(30)13-12-24-25(18-27(32-28(20)24)22-10-6-3-7-11-22)29(34)31-23-14-16-33(17-15-23)19-21-8-4-2-5-9-21/h2-13,18,23H,14-17,19H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFZWBJZLBIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4764586.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4764597.png)
![2-{1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4764602.png)
![methyl 4,5-dimethyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4764608.png)
![2-{4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4764614.png)
![N-(2-furylmethyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4764621.png)
![3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B4764624.png)
![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)

![1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4764655.png)
![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)
![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)
![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)